molecular formula C13H9F3O3S B8470822 1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one CAS No. 885603-13-4

1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one

Cat. No. B8470822
CAS RN: 885603-13-4
M. Wt: 302.27 g/mol
InChI Key: NBKREBMYXMAQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one is a useful research compound. Its molecular formula is C13H9F3O3S and its molecular weight is 302.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

885603-13-4

Product Name

1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one

Molecular Formula

C13H9F3O3S

Molecular Weight

302.27 g/mol

IUPAC Name

1-[4-hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl]ethanone

InChI

InChI=1S/C13H9F3O3S/c1-7(17)10-6-20-12(11(10)18)8-2-4-9(5-3-8)19-13(14,15)16/h2-6,18H,1H3

InChI Key

NBKREBMYXMAQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (45 mL) solution of 2-(4-trifluoromethoxyphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (4.5 g, 12.6 mmol, purity: 85%) was cooled to −5° C., and to this solution, a chloroform (90 mL) solution of sulfuryl chloride (1.1 mL, 1.1 equivalent amounts) was dropwise added over a period of 30 minutes, followed by stirring at −15° C. for 1 hour. The temperature of the solution was raised to 0° C., and water (11 mL) was dropwise added, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. The obtained crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to give the desired product as a yellow solid (3.15 g, yield: 83%).
Quantity
45 mL
Type
reactant
Reaction Step One
Name
2-(4-trifluoromethoxyphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Yield
83%

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